Cas no 151071-03-3 (4-Iodo-2-(3-methyl-2-butenyl)phenol)

4-Iodo-2-(3-methyl-2-butenyl)phenol is a halogenated phenolic compound featuring an iodine substituent at the 4-position and a prenyl (3-methyl-2-butenyl) group at the 2-position of the phenol ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in medicinal chemistry and materials science. The iodine moiety offers versatility for further functionalization via cross-coupling reactions, while the prenyl group enhances lipophilicity, potentially improving bioavailability in pharmaceutical applications. Its well-defined molecular architecture ensures consistent performance in targeted synthetic pathways. Suitable for controlled reactions, this compound is handled under standard laboratory conditions with appropriate safety precautions.
4-Iodo-2-(3-methyl-2-butenyl)phenol structure
151071-03-3 structure
Product Name:4-Iodo-2-(3-methyl-2-butenyl)phenol
CAS No:151071-03-3
MF:C11H13IO
MW:288.124795675278
CID:99707
Update Time:2025-05-25

4-Iodo-2-(3-methyl-2-butenyl)phenol Chemical and Physical Properties

Names and Identifiers

    • Phenol,4-iodo-2-(3-methyl-2-buten-1-yl)-
    • 4-iodo-2-(3-methylbut-2-enyl)phenol
    • 4-iodo-2-(3-methyl-2-butenyl)-phenol
    • 4-iodo-2-(3-methylbut-2-en-1-yl)phenol
    • Phenol,4-iodo-2-(3-methyl-2-buten-1-yl)
    • 4-Iodo-2-(3-methyl-2-butenyl)phenol
    • Inchi: 1S/C11H13IO/c1-8(2)3-4-9-7-10(12)5-6-11(9)13/h3,5-7,13H,4H2,1-2H3
    • InChI Key: IATHVBOBDPRFCI-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=C(C=1)C/C=C(\C)/C)O

Computed Properties

  • Exact Mass: 288.00100
  • Monoisotopic Mass: 288.001
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2A^2

Experimental Properties

  • PSA: 20.23000
  • LogP: 3.50550

4-Iodo-2-(3-methyl-2-butenyl)phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 4-Iodo-2-(3-methyl-2-butenyl)phenol

Chemical Profile of 4-Iodo-2-(3-methyl-2-butenyl)phenol (CAS No. 151071-03-3)

4-Iodo-2-(3-methyl-2-butenyl)phenol, identified by its Chemical Abstracts Service (CAS) number 151071-03-3, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and synthetic biology. This compound belongs to the phenol class, characterized by the presence of an aromatic ring substituted with a hydroxyl group and an iodine atom at specific positions. The unique structural features of 4-Iodo-2-(3-methyl-2-butenyl)phenol, particularly the combination of an iodine substituent and an allylic alkyl group, make it a versatile intermediate in the synthesis of complex molecules.

The iodo functional group at the para position relative to the hydroxyl group enhances the electrophilicity of the aromatic ring, facilitating various coupling reactions such as Suzuki-Miyaura cross-coupling, which is widely employed in constructing biaryl structures. These types of reactions are pivotal in pharmaceutical development, where biaryl motifs are prevalent in bioactive molecules. Additionally, the 3-methyl-2-butenyl side chain introduces steric and electronic effects that can influence the reactivity and binding properties of the compound, making it a valuable scaffold for drug design.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The structural motif of 4-Iodo-2-(3-methyl-2-butenyl)phenol has been explored in several preclinical studies as a potential precursor for small-molecule inhibitors targeting various biological pathways. For instance, derivatives of this compound have shown promise in modulating enzyme activity associated with inflammatory responses and metabolic disorders. The allylic alkyl group is particularly interesting as it can serve as a handle for further functionalization, enabling the synthesis of more complex pharmacophores.

One notable application of 4-Iodo-2-(3-methyl-2-butenyl)phenol is in the development of photoreactive probes for biochemical studies. The presence of both an iodine atom and a hydroxyl group allows for selective photochemical transformations, such as photodissociation or photocleavage, which are useful in studying protein-ligand interactions and cellular signaling pathways. These techniques are increasingly employed in high-throughput screening assays to identify novel drug candidates.

The synthesis of 4-Iodo-2-(3-methyl-2-butenyl)phenol typically involves multi-step organic transformations starting from commercially available phenolic precursors. Key steps include halogenation at the para position using iodinating agents, followed by selective alkylation with 3-methyl-2-butene derivatives under controlled conditions. Advances in catalytic systems have enabled more efficient and scalable synthetic routes, reducing the environmental impact and cost associated with its production.

The compound's stability under various storage conditions is another critical factor that has been extensively studied. Research indicates that 4-Iodo-2-(3-methyl-2-butenyl)phenol maintains its integrity when stored under inert atmospheres at low temperatures, ensuring long-term viability for both laboratory research and industrial applications. This stability is crucial for maintaining batch-to-batch consistency in pharmaceutical manufacturing processes.

Ethical considerations in chemical research also play a significant role in the development and application of compounds like 4-Iodo-2-(3-methyl-2-butenyl)phenol. Ensuring that synthetic methodologies are sustainable and that byproducts are minimized are key priorities. Collaborative efforts between academia and industry have led to innovative approaches in green chemistry, such as solvent-free reactions or catalytic systems derived from renewable resources.

The future prospects for 4-Iodo-2-(3-methyl-2-butenyl)phenol are promising, with ongoing research exploring its potential in emerging fields such as nanomedicine and materials science. Its unique structural features make it an attractive candidate for designing functional materials with tailored properties. Additionally, computational modeling studies are being conducted to predict its behavior in complex systems, further enhancing our understanding of its utility.

In conclusion, 4-Iodo-2-(3-methyl-2-butenyl)phenol (CAS No. 151071-03-3) is a multifaceted compound with significant applications in medicinal chemistry and synthetic biology. Its structural features enable diverse chemical transformations, making it a valuable intermediate for drug discovery and biochemical research. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a crucial role in advancing therapeutic strategies and technological innovations.

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